molecular formula C15H18N2O4 B2413642 6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one CAS No. 1210171-36-0

6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one

Cat. No. B2413642
CAS RN: 1210171-36-0
M. Wt: 290.319
InChI Key: QGBFIECOEOZDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a synthetic compound that belongs to the class of pyridazinone derivatives. It has been studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

  • Ring-Cleavage Reactions : The reaction of pyridazine derivatives with certain reagents can lead to novel ring-cleavage reactions, yielding structurally diverse compounds. This highlights the potential of "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" in synthetic chemistry for generating new molecules (Gómez et al., 1985).

  • Synthesis of Metabolites : Efficient synthesis methods have been developed for metabolites of related compounds, showcasing the synthetic versatility and potential for creating bioactive derivatives of "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" (Mizuno et al., 2006).

  • Photophysical and Electrochemical Properties : Studies on derivatives of dimethoxyphenyl compounds have explored their photophysical and electrochemical properties, indicating potential applications in material science and as functional dyes (Golla et al., 2020).

Antioxidant Properties

  • Antioxidant Activity : The structural analogs of "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" have been evaluated for their antioxidant properties, suggesting potential for this compound in oxidative stress mitigation and as a protective agent against free radical damage (Wijtmans et al., 2004).

  • Enzymatic Modification for Enhanced Antioxidants : Research on dimethoxyphenol compounds has shown that enzymatic modification can produce derivatives with higher antioxidant capacity, implying that similar strategies could be applied to "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" for developing potent antioxidants (Adelakun et al., 2012).

Potential Biological Activities

  • Molecular Docking Studies : Compounds related to "6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one" have undergone molecular docking studies to evaluate their interaction with biological targets, suggesting a framework for assessing the biological activity of this compound through computational approaches (Flefel et al., 2018).

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-19-9-8-17-15(18)7-5-12(16-17)11-4-6-13(20-2)14(10-11)21-3/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBFIECOEOZDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-dimethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.